molecular formula C12H23NO B12281822 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B12281822
M. Wt: 197.32 g/mol
InChI Key: COOVPSNCROLCRH-UHFFFAOYSA-N
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Description

3-Tert-butyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound that features a tert-butyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one using sodium tetrahydridoborate. This reaction yields the corresponding alcohol as a mixture of epimers . Another method involves the catalytic hydrogenation of 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for larger production. The choice of reagents and catalysts, as well as reaction conditions, would need to be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium tetrahydridoborate: Used for reduction reactions.

    Potassium iodide and sodium azide: Used for substitution reactions.

    Acetyl chloride and methanesulfonyl chloride: Used for forming O-acetyl and O-methylsulfonyl derivatives.

Major Products

    Alcohols: Resulting from reduction reactions.

    Iodo and azido derivatives: Formed through substitution reactions.

    O-acetyl and O-methylsulfonyl derivatives: Produced from reactions involving acetyl chloride and methanesulfonyl chloride.

Scientific Research Applications

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol involves its ability to undergo various chemical transformations. For example, it efficiently catalyzes the oxidation of alcohols to carbonyl compounds when used in conjunction with specific catalytic systems . The molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific tert-butyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C12H23NO/c1-12(2,3)13-7-9-5-4-6-10(8-13)11(9)14/h9-11,14H,4-8H2,1-3H3

InChI Key

COOVPSNCROLCRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2CCCC(C1)C2O

Origin of Product

United States

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